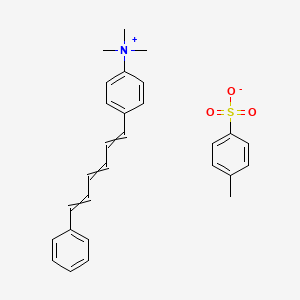![molecular formula C32H16N8Sn B13390600 9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene](/img/structure/B13390600.png)
9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17173110,17128,3502,708,37011,16020,25026,39029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclic framework and the introduction of functional groups. Common synthetic methods might include:
Cyclization reactions: To form the multi-cyclic structure.
Functional group transformations: To introduce the nitrogen atoms and the tin atom.
Purification steps: Such as chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of the synthetic route to improve yield and reduce costs. This might involve:
Scaling up the reaction conditions: Using larger reactors and more efficient catalysts.
Automation and continuous flow processes: To enhance reproducibility and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation and reduction: Due to the presence of multiple nitrogen atoms and the tin atom.
Substitution reactions: Particularly at the nitrogen atoms or the tin atom.
Cycloaddition reactions: Given the multi-cyclic structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could lead to the formation of nitro or oxo derivatives.
Reduction: Could result in the formation of amines or alcohols.
Substitution: Could introduce various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
The compound’s unique structure and functional groups make it suitable for various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use in drug discovery or as a probe for studying biological systems.
Medicine: Possible applications in developing new pharmaceuticals or diagnostic agents.
Industry: Use in materials science for developing new polymers or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its specific application. For example:
In catalysis: The tin atom might act as a Lewis acid, facilitating various chemical transformations.
In biology: The nitrogen atoms could interact with biological targets such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene: A similar compound with slight variations in the functional groups or the cyclic framework.
Other multi-cyclic compounds: Such as phthalocyanines or porphyrins, which also contain multiple nitrogen atoms and are used in various applications.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of nitrogen atoms and the inclusion of a tin atom, which could impart unique chemical and physical properties not found in similar compounds.
Propiedades
Fórmula molecular |
C32H16N8Sn |
|---|---|
Peso molecular |
631.2 g/mol |
Nombre IUPAC |
9,18,27,36,37,39,40,41-octaza-38λ2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
Clave InChI |
LLVONELOQJAYBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene](/img/structure/B13390524.png)
![(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
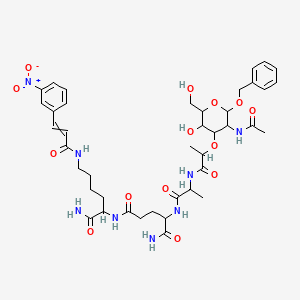

![12,25,38,51-Tetraphenyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,4,6,8,10,12,14,17,19,21,23,25,27,30,32,34,36,38,40,43,45,47,49,51-tetracosaene](/img/structure/B13390541.png)
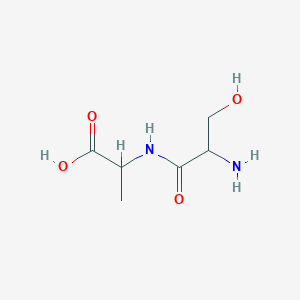
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13390548.png)
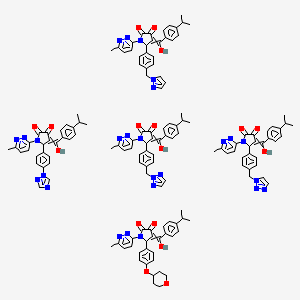
![2-Amino-4-oxo-4-[(triphenylmethyl)amino]butanoic acid](/img/structure/B13390568.png)
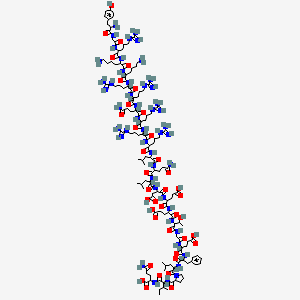
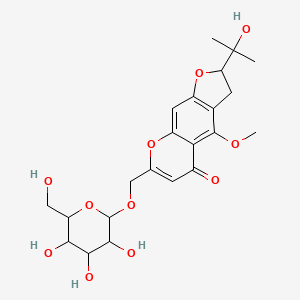
![2-[2-(4-Ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13390585.png)
